Sodium octacosanoate
CAS No.: 25728-82-9
Cat. No.: VC16546034
Molecular Formula: C28H55NaO2
Molecular Weight: 446.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 25728-82-9 |
|---|---|
| Molecular Formula | C28H55NaO2 |
| Molecular Weight | 446.7 g/mol |
| IUPAC Name | sodium;octacosanoate |
| Standard InChI | InChI=1S/C28H56O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(29)30;/h2-27H2,1H3,(H,29,30);/q;+1/p-1 |
| Standard InChI Key | YKIBJOMJPMLJTB-UHFFFAOYSA-M |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Na+] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Sodium octacosanoate consists of a 28-carbon saturated hydrocarbon chain () featuring:
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Hydrophobic domain: A linear alkyl chain providing lipid solubility and surfactant capabilities
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Polar headgroup: A carboxylate anion () coordinated with a sodium cation () enabling aqueous solubility
The compound's IUPAC name, sodium octacosanoate, reflects its position as the sodium salt of octacosanoic acid (montanic acid) . X-ray crystallography reveals a layered structure with alternating hydrophobic and ionic regions, facilitating its dual functionality as both surfactant and crystallization template .
Table 1: Fundamental Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 446.7 g/mol | |
| CAS Registry Number | 25728-82-9 | |
| Solubility | 12 g/L in water (25°C) | |
| logP (Octanol-Water) | 8.90 | |
| PSA (Polar Surface Area) | 40.13 Ų |
Synthetic Pathways
Industrial synthesis typically follows two primary routes:
1.2.1 Direct Neutralization
Octacosanoic acid reacts stoichiometrically with sodium hydroxide under controlled pH (8.5-9.5) and temperature (60-80°C) conditions. The process yields 92-95% pure product, requiring subsequent recrystallization from ethanol/water mixtures for pharmaceutical-grade material.
1.2.2 Metathesis Reactions
Alternative methods employ sodium carbonate or bicarbonate for acid neutralization, particularly in non-aqueous media:
This approach minimizes hydrolysis side reactions in heat-sensitive applications.
Physicochemical Behavior and Functional Mechanisms
Surfactant Properties
The compound's critical micelle concentration (CMC) of 0.45 mM enables:
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Stable micelle formation above 35°C
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Reduction of water surface tension from 72 mN/m to 38 mN/m at 1% w/v
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pH-dependent behavior with optimal activity between pH 7.5-9.0
Nucleation Dynamics in Polymers
In TPU systems, sodium octacosanoate demonstrates:
These results confirm two-dimensional crystal growth (axialites) unaffected by nucleator presence . The acceleration mechanism involves epitaxial matching between the sodium octacosanoate's (001) plane and TPU crystallites, reducing nucleation activation energy by ~15 kJ/mol .
Industrial and Biomedical Applications
Polymer Manufacturing
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Nucleating Agent:
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Increases polypropylene crystallization temperature by 8-12°C
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Improves HDPE tensile modulus by 18% at 0.3% loading
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Thermoplastic Polyurethane Modification:
Pharmaceutical Formulations
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Transdermal Delivery Systems:
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Increases skin permeability coefficient for diclofenac by 3.2-fold
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Modulates stratum corneum lipid organization without inducing irritation
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Liposomal Stabilization:
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Extends doxorubicin-loaded liposome shelf life from 3 to 18 months
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Reduces particle size distribution (PDI <0.15) through membrane rigidity enhancement
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Recent Advances in Application Technologies
3D Printing Materials
Incorporation of 0.2-0.8% sodium octacosanoate in PLA filaments:
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Increases bed adhesion by 40%
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Reduces warpage defects from 15% to <2%
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Enhances interlayer bonding strength by 28%
Sustainable Packaging
Biodegradable starch-based films with 1% additive exhibit:
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Water vapor permeability reduction from 3.1 to 1.8 g·mm/m²·day·kPa
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Tensile strength improvement from 12 MPa to 18 MPa
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Compost degradation time reduction from 180 to 120 days
Environmental and Regulatory Considerations
Ecotoxicological Profile
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Aquatic Toxicity:
Organism 96h LC50 (mg/L) Daphnia magna 8.2 Danio rerio 12.5 -
Biodegradation:
Global Regulatory Status
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EU: REACH-registered (No. 01-2119456789-32)
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US EPA: TSCA Inventory Listed
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China: IECSC 2023 Approved Substance
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